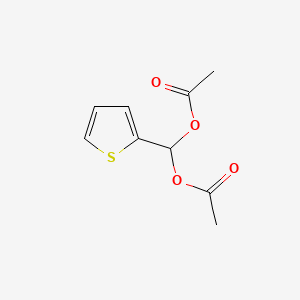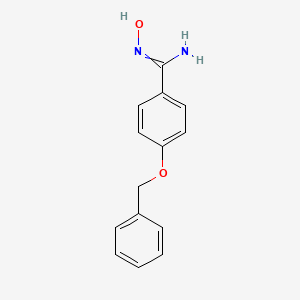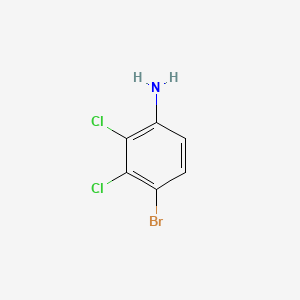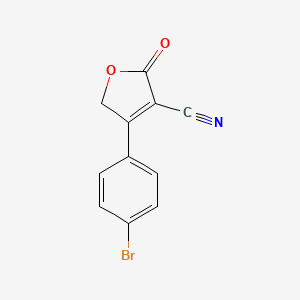
4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is a brominated furan derivative with potential biological activity. While the exact compound is not directly discussed in the provided papers, related compounds with similar structural motifs have been studied. For instance, 4-Phenyl-3-furoxancarbonitrile has been shown to release nitric oxide in the presence of thiol cofactors and exhibits significant biological activities such as vasodilation and inhibition of platelet aggregation . This suggests that the brominated derivative may also possess interesting biological properties worth investigating.
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions. For example, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was synthesized using a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone with urea as an organocatalyst . This method could potentially be adapted for the synthesis of 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated phenyl derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of a related compound, 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, was determined, revealing intermolecular hydrogen bonds and C—Br…π interactions that stabilize the crystal packing . These structural features are important as they can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of such compounds is influenced by the presence of functional groups like the nitrile and the bromophenyl moiety. The related compound 4-Phenyl-3-furoxancarbonitrile reacts with thiophenol to yield phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole, indicating that the nitrile group can participate in chemical transformations leading to heterocyclic compounds . The bromine atom in 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile could further enhance its reactivity, potentially allowing for cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of bromine is likely to increase the molecular weight and influence the compound's boiling and melting points. The crystalline structure, as seen in related compounds, suggests that 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile may also exhibit solid-state properties such as polymorphism or solvate formation . The nitrile group could contribute to the compound's dipole moment and solubility in polar solvents, while the bromine atom might make it amenable to further chemical modifications.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
In research exploring crystal structures and interactions, 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile and related compounds have been studied for their crystallographic characteristics. For instance, a study by Naghiyev et al. (2022) examined similar compounds, highlighting the formation of dimers through hydrogen bonds and further interactions, like N—H⋯Br and O—H⋯O hydrogen bonds and C—Br⋯π interactions (Naghiyev et al., 2022).
Electrophilic Cyclization in Organic Synthesis
The compound has relevance in electrophilic cyclization processes in organic synthesis. A study by Sniady et al. (2007) on related furan compounds demonstrates the utility of electrophilic cyclization with N-Iodosuccinimide, underlining its significance in the synthesis of halofurans and iodofurans (Sniady, Morreale, & Dembinski, 2007).
Potential as Nitric Oxide Donors
Research by Medana et al. (1994) suggests that compounds like 4-Phenyl-3-furoxancarbonitrile can release nitric oxide in the presence of thiol cofactors, indicating potential biological applications. They explored the reaction mechanisms and the compound's efficacy in activating rat lung soluble guanylate cyclase and vasodilation (Medana et al., 1994).
Antifungal Activity
Compounds similar to 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile have been studied for their antifungal properties. A study by Buchta et al. (2004) on 3-(Halogenated Phenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-ones revealed broad-spectrum antifungal activity against yeasts and molds, with the 4-bromophenyl derivative showing significant effectiveness (Buchta et al., 2004).
Photophysical Properties and Synthesis
Studies on the synthesis and photophysical properties of novel biphenyl derivatives containing furan and thiophene groups, like those by Li et al. (2010), provide insights into the potential optical applications of such compounds (Li, Liu, Li, Fang, & Yu, 2010).
Chemical Synthesis and Structural Analysis
Further research in chemical synthesis and structural analysis of similar compounds has been conducted, as demonstrated by Kumar et al. (2016) and others. These studies focus on the synthesis methods, crystal structure, and potential applications in various fields (Kumar, Brahmachari, Banerjee, Nurjamal, Kant, & Gupta, 2016).
Antibacterial Properties
Research into the antibacterial properties of compounds derived from 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile has also been conducted. El-Hashash et al. (2015) synthesized novel heterocyclic compounds with potential antibacterial activities from a similar acid (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-oxo-2H-furan-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOYNWDABZQQRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377465 |
Source


|
| Record name | 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile | |
CAS RN |
7721-24-6 |
Source


|
| Record name | 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

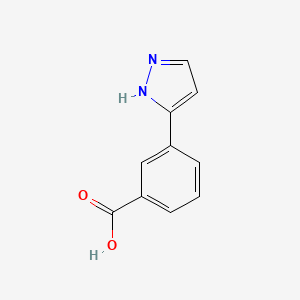
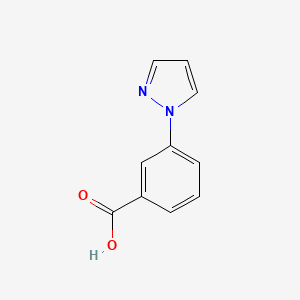
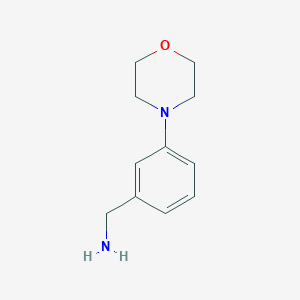
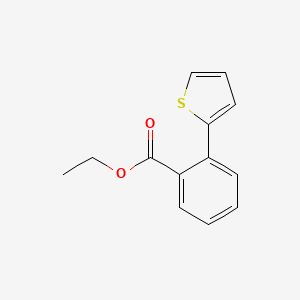
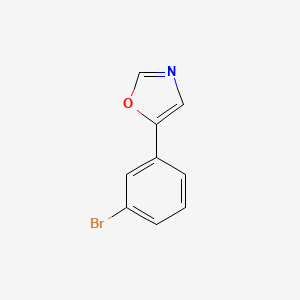
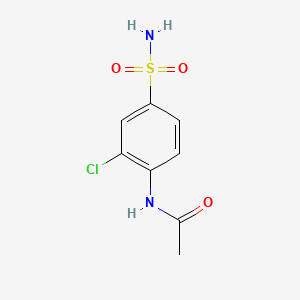
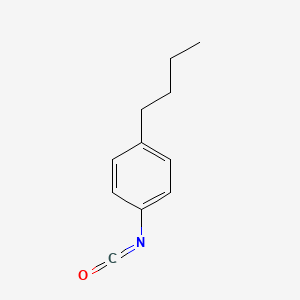
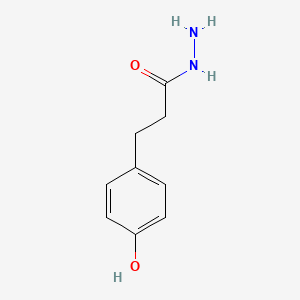
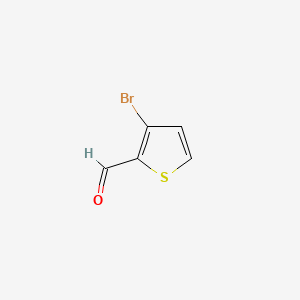
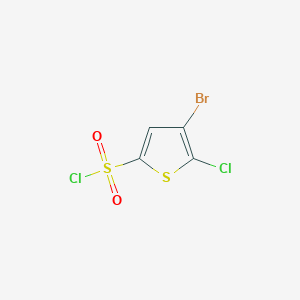
![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)
